2-(2-Fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(2-Fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of fluorophenoxy derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent under basic conditions to form the fluorophenoxy intermediate.
Coupling with Piperidine Derivative: The fluorophenoxy intermediate is then coupled with a piperidine derivative, such as 4-(1,8-naphthyridin-2-yl)piperidine, using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Product Formation: The final step involves the formation of the ethanone moiety through a suitable reaction, such as oxidation or acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone moiety, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the ethanone group to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, potentially leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenoxy)ethan-1-one: A simpler analog with similar chemical properties.
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]ethan-1-one: Another analog with a different substituent on the piperidine ring.
Uniqueness
2-(2-Fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is unique due to the presence of both the fluorophenoxy and naphthyridinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H20FN3O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C21H20FN3O2/c22-17-5-1-2-6-19(17)27-14-20(26)25-12-9-15(10-13-25)18-8-7-16-4-3-11-23-21(16)24-18/h1-8,11,15H,9-10,12-14H2 |
InChI Key |
RTWUBGCWDFRCJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)COC4=CC=CC=C4F |
Origin of Product |
United States |
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